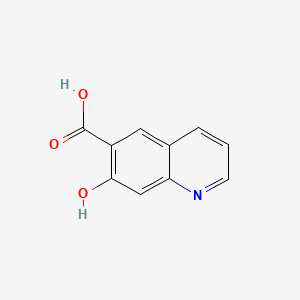![molecular formula C10H13N3O2 B577812 [(Z)-1-phenoxypropan-2-ylideneamino]urea CAS No. 13661-98-8](/img/structure/B577812.png)
[(Z)-1-phenoxypropan-2-ylideneamino]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-1-phenoxypropan-2-ylideneamino]urea is an organic compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is a derivative of semicarbazone, which is known for its versatile biological activities. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: [(Z)-1-phenoxypropan-2-ylideneamino]urea can be synthesized through a one-pot reaction involving aldehydes or ketones, hydrazine hydrate, and phenylisocyanate in methanol . The reaction conditions typically involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the same one-pot reaction method. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions: [(Z)-1-phenoxypropan-2-ylideneamino]urea undergoes various chemical reactions, including:
Oxidation: This reaction can convert the semicarbazone group into other functional groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[(Z)-1-phenoxypropan-2-ylideneamino]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the production of various chemical products and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of [(Z)-1-phenoxypropan-2-ylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound acts as a chelating agent, binding to metal ions and inhibiting their activity. This property is particularly useful in its antimicrobial and anticancer activities, where it disrupts essential metal-dependent processes in cells .
Comparison with Similar Compounds
Phenoxyacetone: A related compound with similar chemical properties.
Phenoxymethyl methyl ketone: Another derivative with comparable reactivity.
Hydrazinecarboxamide derivatives: Compounds with similar biological activities and chemical structures.
Uniqueness: [(Z)-1-phenoxypropan-2-ylideneamino]urea stands out due to its specific combination of a phenoxy group and a semicarbazone moiety, which imparts unique chemical reactivity and biological activity. Its ability to act as a chelating agent and its versatile applications in various fields make it a valuable compound for scientific research.
Properties
CAS No. |
13661-98-8 |
|---|---|
Molecular Formula |
C10H13N3O2 |
Molecular Weight |
207.233 |
IUPAC Name |
[(Z)-1-phenoxypropan-2-ylideneamino]urea |
InChI |
InChI=1S/C10H13N3O2/c1-8(12-13-10(11)14)7-15-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,11,13,14)/b12-8- |
InChI Key |
YNSLZVZCPHAYRG-WQLSENKSSA-N |
SMILES |
CC(=NNC(=O)N)COC1=CC=CC=C1 |
Synonyms |
1-Phenoxy-2-propanone semicarbazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


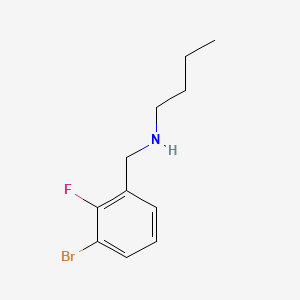
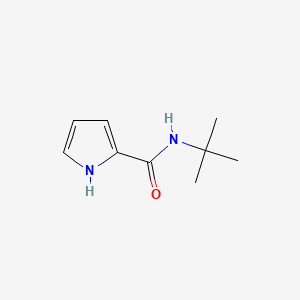
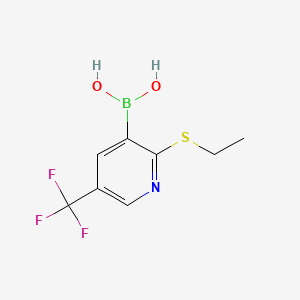
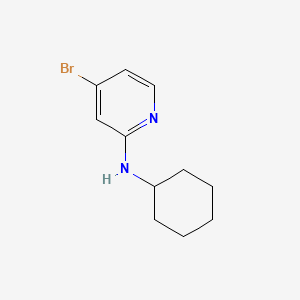
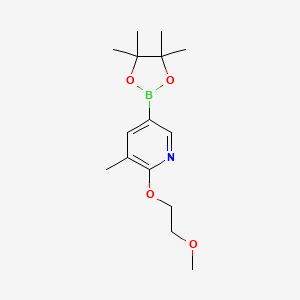
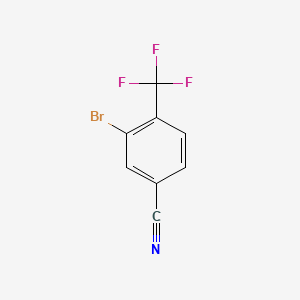
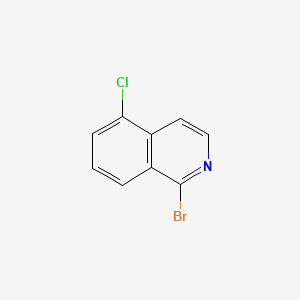
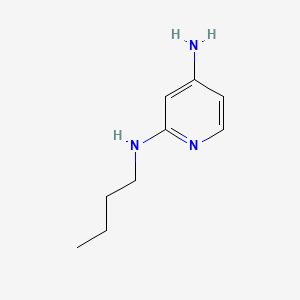
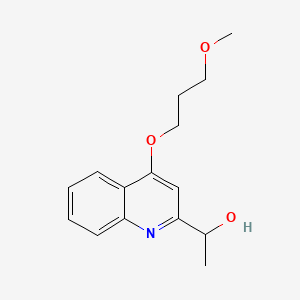
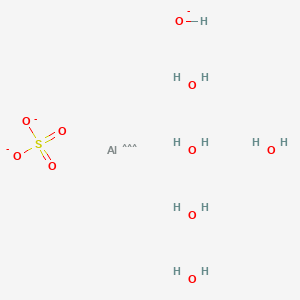
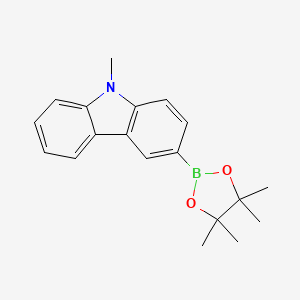
![6-Chloro-4-nitro-1H-benzo[d]imidazole](/img/structure/B577749.png)
![6'-Methyl-[3,3'-bipyridin]-4-amine](/img/structure/B577750.png)
